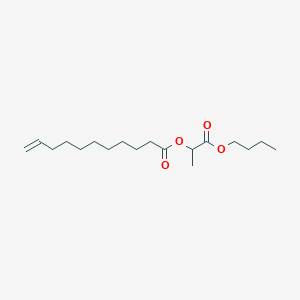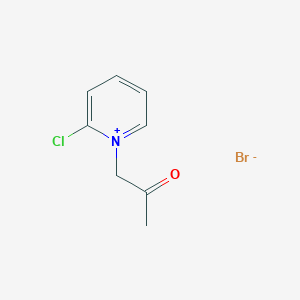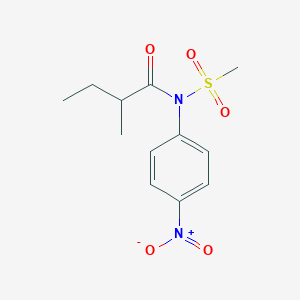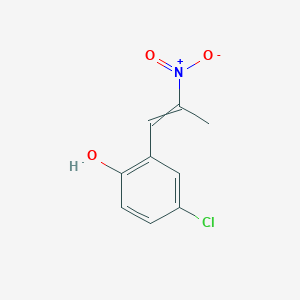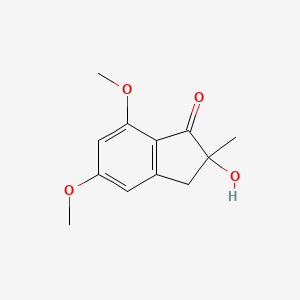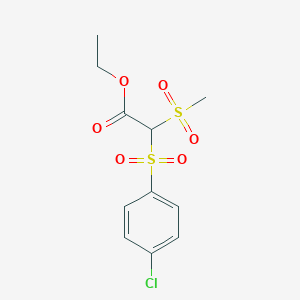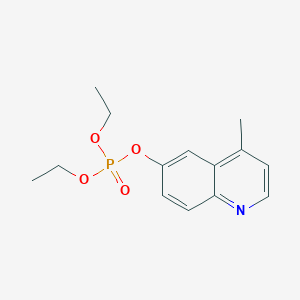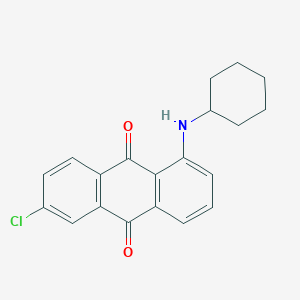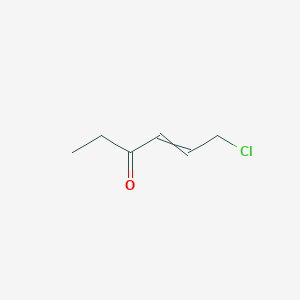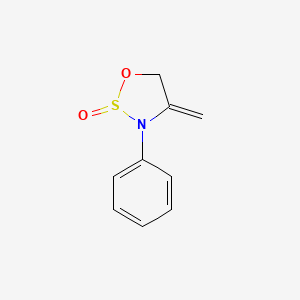![molecular formula C15H16BrNO2 B14593930 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- CAS No. 61588-86-1](/img/structure/B14593930.png)
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[45]decane-1,3-dione, 2-(4-bromophenyl)- is a chemical compound known for its unique spirocyclic structure This compound is part of the azaspiro family, which is characterized by a spiro-connected bicyclic system containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base. For instance, the reaction of 4-bromophenylamine with a cyclic anhydride under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the bromophenyl group under mild conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. For example, it has been shown to influence GABAA receptors, which are involved in neurotransmission . The bromophenyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonane-1,3-dione: Similar spirocyclic structure but with a different ring size.
1,3-Diazaspiro[4.5]decane-2,4-dione: Contains an additional nitrogen atom in the spirocyclic system.
3-Cyclohexyl-pyrrolidine-2,5-dione: Different core structure but similar functional groups.
Uniqueness
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61588-86-1 |
|---|---|
Molecular Formula |
C15H16BrNO2 |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C15H16BrNO2/c16-11-4-6-12(7-5-11)17-13(18)10-15(14(17)19)8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChI Key |
REOYYCJHSXKFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
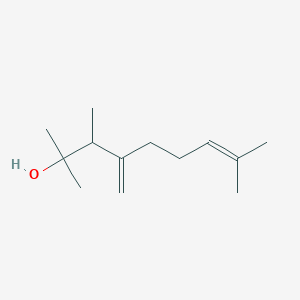
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

